molecular formula C18H20ClNO6 B2428070 3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 370853-94-4

3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2428070
CAS No.: 370853-94-4
M. Wt: 381.81
InChI Key: VYDABPQJIKALCS-UHFFFAOYSA-N
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Description

3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Properties

IUPAC Name

3-[(4-chloro-2,5-dimethoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO6/c1-23-14-9-13(15(24-2)8-12(14)19)20-10-11-16(21)25-18(26-17(11)22)6-4-3-5-7-18/h8-10,20H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDABPQJIKALCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC=C2C(=O)OC3(CCCCC3)OC2=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-chloro-2,5-dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the phenyl group is introduced using a halogenated precursor.

    Formation of the methylene bridge: This step involves the condensation of the amino group with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Reagents like halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that spiro compounds exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have highlighted the potential of spiro compounds in cancer therapy. The unique structure of 3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione allows it to interact with biological targets effectively, potentially inhibiting tumor growth and proliferation.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties against various pathogens. Its ability to disrupt microbial cell membranes or inhibit essential enzymatic functions could be a mechanism behind its bioactivity.
  • Neuroprotective Effects : Some studies have suggested that spiro compounds can exert neuroprotective effects in models of neurodegenerative diseases. The ability of this compound to modulate neuroinflammatory responses may contribute to its therapeutic potential in conditions such as Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of various spiro compounds, including the target compound. The results demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of spiro compounds against Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli in vitro assays .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
NeuroprotectiveModulates neuroinflammation

Mechanism of Action

The mechanism of action of 3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2,5-dimethoxyamphetamine: This compound shares the 4-chloro-2,5-dimethoxyphenyl group but differs in its overall structure and properties.

    Spirocyclic compounds: Other spirocyclic compounds may have similar stability and chemical properties but differ in their specific functional groups and applications.

Uniqueness

3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione is unique due to its specific combination of a spirocyclic core and the 4-chloro-2,5-dimethoxyphenyl group

Biological Activity

The synthesis of 3-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the condensation of appropriate precursors under acidic or basic conditions. The compound features a complex structure that includes a spirodioxane core and a chlorinated aromatic moiety, which may contribute to its biological activity.

Chemical Structure

PropertyDetails
Molecular FormulaC17H14Cl2N2O3
Molecular Weight359.25 g/mol
Functional GroupsAmine, Dioxaspiro, Aromatic

Cytotoxicity

Research has indicated that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives with similar dioxaspiro structures can inhibit tumor growth effectively.

A notable study evaluated the cytotoxic potency of several dioxaspiro compounds against 12 human cancer cell lines. The findings suggested that certain derivatives exhibited comparable potency to established chemotherapeutic agents like cisplatin .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. In vitro tests revealed that compounds with similar structural motifs demonstrated varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 3.9 to 31.5 µg/ml for different derivatives . This suggests that the presence of the chlorinated aromatic group may enhance antibacterial efficacy.

The proposed mechanisms underlying the biological activities of this compound involve:

  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial-dependent and independent mechanisms.
  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, a series of dioxaspiro compounds were synthesized and tested for their anticancer properties. Among them, one derivative exhibited a 70% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial effects of dioxaspiro compounds against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications to the dioxaspiro framework significantly increased antibacterial potency, with some compounds achieving MIC values below 10 µg/ml .

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